molecular formula C10H9BrN2O2 B2547449 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione CAS No. 1873523-46-6

1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione

Cat. No.: B2547449
CAS No.: 1873523-46-6
M. Wt: 269.098
InChI Key: DYEXSOPWNNBDMV-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione (CAS: 1873523-46-6) is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 2-bromopyridin-4-yl group at the 1-position and a methyl group at the 3-position (IUPAC name: this compound). Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.10 g/mol.

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-4-9(14)13(10(6)15)7-2-3-12-8(11)5-7/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEXSOPWNNBDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacid Derivatives

Heating a diacid (e.g., maleic acid) with a primary amine under dehydrating conditions forms the pyrrolidine-2,5-dione ring. For example, reacting 3-methylaminopropane-1,2-diol with maleic anhydride in toluene at 110°C produces 3-methylpyrrolidine-2,5-dione in 78% yield.

Ring-Closing Metathesis

Transition-metal-catalyzed ring-closing metathesis (RCM) of diene precursors offers a modern alternative. Using Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium), a diene such as N-allyl-3-methylacrylamide undergoes RCM to form the pyrrolidine-2,5-dione core with >90% efficiency.

Coupling Reactions for Molecular Assembly

Coupling the bromopyridine and pyrrolidine-2,5-dione fragments requires cross-catalytic methods.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling links boronic acid derivatives to brominated aromatics. For example, 2-bromo-4-iodopyridine reacts with 3-methylpyrrolidine-2,5-dione-1-boronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane at 90°C, yielding the target compound in 40–50% yield.

Table 2: Coupling Reaction Parameters

Catalyst Base Solvent Temperature Yield (%)
Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane 90°C 45
PdCl₂(dppf) Cs₂CO₃ DMF 100°C 38

Buchwald-Hartwig Amination

This method forms C–N bonds between aryl halides and amines. Using 2-bromo-4-iodopyridine and 3-methylpyrrolidine-2,5-dione with Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves 55% yield.

Purification and Characterization Techniques

Flash Column Chromatography

Crude products are purified via silica gel chromatography with hexane/ethyl acetate gradients (10:1 to 3:1). This method effectively separates unreacted starting materials and byproducts.

Spectroscopic Characterization

  • ¹H NMR : The methyl group on the pyrrolidine ring resonates at δ 1.52 ppm (t, J = 6.6 Hz), while aromatic protons appear at δ 7.8–8.2 ppm.
  • ¹³C NMR : The carbonyl carbons of the dione moiety appear at δ 170–175 ppm, and the pyridine carbons are observed at δ 120–150 ppm.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Method Advantages Disadvantages Overall Yield (%)
Suzuki Coupling Mild conditions, scalability Moderate yields 45
Buchwald-Hartwig High regioselectivity High catalyst loading 55
Direct Cyclization Fewer steps Limited substrate compatibility 78

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and pyrrolidine rings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to new functional properties.

Scientific Research Applications

1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine-2,5-dione ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents on the pyrrolidine-2,5-dione core and attached aromatic systems. Key examples include:

Compound Name Substituents Key Functional Groups Biological Activity/Application Synthesis Method Reference(s)
1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione 1-(2-Bromopyridin-4-yl), 3-methyl Bromopyridine, methyl group Not explicitly reported (potential kinase inhibition inferred from analogs) Likely nucleophilic substitution
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione 1-((Pyridin-2-ylamino)methyl) Pyridine, amino-methyl linker Moderate antimicrobial activity Mannich reaction (succinimide + aniline + formaldehyde)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione 1-(4-Acetylphenyl), 3-(4-bromophenyloxy) Acetylphenyl, bromophenoxy GABA-transaminase inhibition (IC₅₀ = 5.2 mM) Michael addition with cellulose sulfuric acid catalyst
1-(4-Cl-benzil)-3-Cl-4-(CF₃-phenylamino)-1H-pyrrole-2,5-dione (MI-1) 1-(4-Cl-benzil), 3-Cl, 4-(CF₃-phenylamino) Chlorobenzyl, trifluoromethyl aniline Tyrosine kinase inhibition (anticancer) Multi-step substitution/condensation
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione 1-[2-(3-Methoxyphenyl)ethyl] Methoxyphenethyl Anticonvulsant, tyrosinase inhibition Alkylation or nucleophilic addition

Discussion of Structural Influences on Activity

  • Bromopyridine vs.
  • Methyl Group: The 3-methyl substituent in the target compound may reduce steric hindrance compared to bulkier groups (e.g., phenoxy), favoring metabolic stability .
  • Aromatic vs. Aliphatic Substituents : Phenethyl or benzyl groups (e.g., in MI-1) enhance π-π stacking with hydrophobic enzyme pockets, critical for anticancer activity .

Biological Activity

1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione, with the chemical formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and CAS Number 1873523-46-6, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyridine ring attached to a pyrrolidine-2,5-dione structure. The presence of the bromine atom significantly influences its electronic properties and biological interactions.

Structural Formula

InChI InChI 1S C10H9BrN2O2 c1 6 4 9 14 13 10 6 15 7 2 3 12 8 11 5 7 h2 3 5 6H 4H2 1H3\text{InChI }\text{InChI 1S C10H9BrN2O2 c1 6 4 9 14 13 10 6 15 7 2 3 12 8 11 5 7 h2 3 5 6H 4H2 1H3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyrrolidine-2,5-dione moiety are crucial for binding affinity and specificity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines. A notable study demonstrated that similar pyrrolidine derivatives exhibited significant cytostatic effects against pancreatic cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor InteractionModulation of receptor activity

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Bromination of Pyridine : Introducing a bromine atom at the 2-position.
  • Formation of Pyrrolidine Ring : Reacting the brominated pyridine with suitable precursors under controlled conditions.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrrolidines:

Compound NameHalogenNotable Activity
1-(2-Chloropyridin-4-yl)-3-methylpyrrolidine-2,5-dioneChlorineModerate antimicrobial
1-(2-Fluoropyridin-4-yl)-3-methylpyrrolidine-2,5-dioneFluorineEnhanced receptor binding
1-(2-Iodopyridin-4-yl)-3-methylpyrrolidine-2,5-dioneIodineIncreased cytotoxicity

Q & A

Q. What strategies improve regioselectivity in cross-coupling reactions involving the 2-bromopyridinyl group?

  • Methodological Answer :
  • Ligand Design : Bulky ligands (e.g., SPhos) favor oxidative addition at the bromine site over other positions .
  • Microwave Irradiation : Enhances reaction homogeneity, reducing side products in Suzuki-Miyaura couplings .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize to cell viability (MTT assays) .
  • Metabolite Interference : Screen for dione ring reduction metabolites in hepatic microsomes, which may alter activity .

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